Maridomycin VI - 35775-66-7

Maridomycin VI

Catalog Number: EVT-15632202
CAS Number: 35775-66-7
Molecular Formula: C39H63NO16
Molecular Weight: 801.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maridomycin VI is an aminoglycoside.
Source and Classification

Maridomycin VI is primarily derived from the fermentation of Micromonospora species, particularly Micromonospora maris. This genus is known for producing a variety of bioactive compounds, including antibiotics and antitumor agents. Maridomycin VI falls under the classification of ansamacrolide antibiotics, which are noted for their ability to inhibit protein synthesis in bacteria by binding to ribosomal RNA .

Synthesis Analysis

Methods and Technical Details

The synthesis of Maridomycin VI can be achieved through several methodologies, primarily involving fermentation techniques. The process begins with the cultivation of Micromonospora maris in a suitable growth medium. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize yield.

After fermentation, the compound is extracted using solvent extraction methods followed by purification techniques, such as chromatography. High-performance liquid chromatography (HPLC) is commonly employed to isolate Maridomycin VI from other metabolites produced during fermentation .

Molecular Structure Analysis

Structure and Data

The structural analysis of Maridomycin VI reveals a complex arrangement typical of macrolides. It features a large lactone ring with multiple hydroxyl groups and a nitrogen-containing moiety. The specific stereochemistry of the molecule contributes to its biological activity.

  • Molecular Formula: C39H63N1O16\text{C}_{39}\text{H}_{63}\text{N}_{1}\text{O}_{16}
  • Molecular Weight: 785.92 g/mol
  • Structural Characteristics: The compound contains multiple chiral centers, which are crucial for its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Maridomycin VI participates in various chemical reactions typical for macrolides. These include:

  • Hydrolysis: Under acidic or basic conditions, Maridomycin VI can undergo hydrolysis, leading to the breakdown of the lactone ring.
  • Acylation Reactions: The hydroxyl groups present in the structure can participate in acylation reactions, modifying the compound's properties and potentially enhancing its antibacterial activity.

These reactions are essential for understanding the compound's stability and reactivity in different environments

4
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Mechanism of Action

Process and Data

The mechanism of action for Maridomycin VI involves inhibition of bacterial protein synthesis. It binds specifically to the 23S ribosomal RNA component of the bacterial ribosome, blocking peptide bond formation during translation. This action leads to bacteriostatic effects, preventing bacterial growth and proliferation.

Research indicates that Maridomycin VI exhibits activity against both Gram-positive and some Gram-negative bacteria, making it a versatile antibiotic candidate .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Maridomycin VI exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is sensitive to light and moisture, necessitating careful storage conditions.

These properties influence its formulation and application in therapeutic settings .

Applications

Scientific Uses

Maridomycin VI has potential applications in various scientific fields:

  • Antibiotic Research: Due to its unique structure and mechanism of action, it serves as a model compound for developing new antibiotics.
  • Pharmaceutical Development: Its efficacy against resistant bacterial strains makes it a candidate for further development in pharmaceutical formulations.
  • Agricultural Uses: Preliminary studies suggest potential applications as a biopesticide due to its antimicrobial properties .
Biosynthesis and Genetic Regulation of Maridomycin VI

Biosynthetic Gene Cluster Architecture in Streptomyces hygroscopicus

The biosynthetic machinery for maridomycin VI is encoded within a complex 80–100 kb gene cluster in Streptomyces hygroscopicus, exhibiting characteristic modular organization for 16-membered macrolide production. Core components include a type I polyketide synthase (PKS) system arranged in six multifunctional modules, each responsible for specific chain elongation and modification steps. The cluster's genetic architecture reveals several conserved and unique features compared to related macrolide pathways:

  • PKS Core Genes: marPKS1-6 encode the elongation modules featuring ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Module 3 harbors a specialized ketoreductase (KR) domain critical for C-9 ketoreduction [9].
  • Glycosylation Machinery: marG encodes a desosaminyltransferase responsible for attaching desosamine at C-5, while marM encodes a mycaminosyltransferase for C-14 glycosylation. Flanking genes (marR1, marR2) encode regulatory elements governing glycosyltransferase expression [9].
  • Ancillary Modifications: marC (cytochrome P450 monooxygenase) and marMT (C-methyltransferase) enable hydroxylation at C-12 and methylation of the mycaminose moiety, respectively. A discrete thioesterase (TE) domain at the C-terminus of MarPKS6 facilitates macrocyclization [3] [5].

Table 1: Core Genes in the Maridomycin VI Biosynthetic Gene Cluster

GeneFunctionDomain Architecture
marPKS1-3Polyketide chain elongation (modules 1-3)KS-AT-DH-ER-KR-ACP (module-specific)
marPKS4Chain elongation with methylmalonyl incorporationKS-AT-KR-ACP
marPKS5-6Elongation and macrocyclization (modules 5-6)KS-AT-ACP-TE (module 6)
marGDesosaminyltransferaseGT2 family glycosyltransferase
marMTO-MethyltransferaseSAM-dependent methyltransferase
marRegPathway-specific regulatorSARP-family transcriptional activator

Genomic analysis reveals this cluster resides within a genomic island enriched in transposase remnants and atypical GC content, suggesting historical horizontal acquisition. Comparative analysis shows 75% synteny with the tylosin cluster (tyl), though key divergences exist in the regulatory regions and methyltransferase complement [5] [9].

Enzymatic Mechanisms in Macrolactone Ring Formation

The 16-membered macrolactone core of maridomycin VI is assembled through precisely coordinated enzymatic activities catalyzed by the multimodular PKS system. The process initiates with propionyl-CoA loading onto the loading module, followed by six elongation cycles utilizing methylmalonyl-CoA and malonyl-CoA extender units. Critical enzymatic mechanisms include:

  • Chain Initiation and Elongation: Module 1 incorporates a propionate starter unit via an AT domain with stringent specificity for propionyl-CoA. Modules 2–5 predominantly utilize methylmalonyl-CoA, introducing methyl branches at C-4, C-8, C-10, and C-12. Module 4 uniquely employs malonyl-CoA, yielding an unsubstituted methylene at C-6 [9].
  • Stereochemical Control: KR domains in modules 1, 3, and 5 generate L-configured hydroxy groups at C-3, C-9, and C-11. The KR in module 3 exhibits exceptional stereospecificity, reducing the C-9 carbonyl to the L-OH essential for subsequent glycosylation [9].
  • Macrocyclization: The terminal thioesterase (TE) domain of MarPKS6 catalyzes intramolecular cyclization via nucleophilic attack by the C-13 hydroxyl on the acyl-thioester bond. Structural modeling indicates a catalytic triad (Ser-His-Asp) within the TE domain positions the seco-acid precursor for 16-membered ring closure, contrasting with 14-membered macrolide systems that require distinct TE conformations [3] [9].
  • Post-PKS Modifications:
  • C-12 Hydroxylation: The cytochrome P450 MarC catalyzes stereoselective hydroxylation using molecular oxygen and NADPH, generating the β-OH configuration critical for bioactivity [9].
  • Glycosylation: MarG attaches desosamine via β-glycosidic linkage at C-5, while MarM transfers mycarose to the 4′-OH of desosamine. Biochemical assays confirm MarM’s dependence on dTDP-mycarose as the activated sugar donor [9].

Table 2: Key Enzymatic Domains in Maridomycin VI PKS Modules

PKS ModuleExtender UnitReduction DomainsProduct Modifications
LoadingPropionyl-CoAStarter unit loading
Module 1Methylmalonyl-CoAKRL-Methyl at C-2, L-OH at C-3
Module 2Methylmalonyl-CoADH, ER, KRtrans-Double bond (C4-C5), L-OH at C-5
Module 3Malonyl-CoAKRUnsubstituted C-6, L-OH at C-9
Module 4Methylmalonyl-CoAD-Methyl at C-10
Module 5Methylmalonyl-CoAKRL-OH at C-11, D-Methyl at C-12
Module 6Methylmalonyl-CoATEMacrolactone ring closure (C1-O)

Regulatory Networks Controlling Secondary Metabolite Production

Maridomycin VI biosynthesis is governed by a hierarchical regulatory cascade integrating pathway-specific, pleiotropic, and precursor-responsive controls. Key regulatory layers include:

  • Pathway-Specific Regulators: The marReg gene encodes a Streptomyces antibiotic regulatory protein (SARP) that activates transcription of PKS and glycosylation genes. Deletion of marReg abolishes maridomycin production, while its overexpression increases yield 3.5-fold. MarReg binds to conserved heptameric sequences (5′-TGGGCGG-3′) upstream of marPKS1 and marG promoters [6] [9].
  • Global Nitrogen and Carbon Sensing: GlnR, a central nitrogen regulator, represses mar cluster expression under nitrogen sufficiency. Disruption of glnR enhances maridomycin titers by 40% in nitrogen-rich media. Similarly, the carbon catabolite repressor creA inhibits maridomycin biosynthesis during rapid glucose utilization [5].
  • Precursor-Dependent Induction: L-Methionine serves as the primary methyl donor for O-methylations. Methionine auxotrophy or supplementation (1–5 mM) directly modulates methylation efficiency, as demonstrated by isotopic labeling studies where >25% of administered L-methionine-methyl-14C incorporates into mycaminose and aglycone methyl groups [6].
  • Sigma Factor Cascades: The cluster’s expression is temporally linked to morphological differentiation via the sigma factor σBldD, which represses maridomycin genes during vegetative growth. Concurrently, σWhiG activates late-pathway genes coinciding with aerial mycelium formation [5].

This regulatory network ensures maridomycin production is coupled to physiological states favorable for resource allocation, explaining its typical production onset during late-exponential and stationary phases in S. hygroscopicus.

Comparative Genomics with Related 16-Membered Macrolides

Comparative analysis of the mar cluster against biosynthetic loci for tylosin (tyl), spiramycin (srm), and leucomycin (lcm) reveals conserved evolutionary frameworks with species-specific adaptations:

  • PKS Module Conservation: The six-module PKS architecture is conserved across 16-membered macrolides, sharing >70% amino acid identity in KS and AT domains. However, maridomycin’s module 3 uniquely incorporates malonyl-CoA (vs. methylmalonyl-CoA in tylosin), explaining the absence of a C-6 methyl branch—a hallmark structural distinction [9].
  • Glycosylation Diversity: While all clusters encode desosamine transferases (MarG, TylMII, SrnG), mycaminose modification differs:
  • Maridomycin: marMT directs 3′-O-methylation of mycaminose.
  • Tylosin: tylK (P450) catalyzes 4′-O-mycaminose hydroxylation, followed by tylF-mediated methylation.
  • Leucomycin: No mycaminose methylation, featuring a 4″-O-acetyl group instead [9].
  • Regulatory Divergence: The marReg SARP activator has orthologs in tyl (TylS) and srm (Srm40), but their effector-binding domains vary significantly. MarReg lacks the C-terminal PAS sensor domain present in TylS, suggesting differential responses to environmental signals [5] [9].
  • Evolutionary Insights: Average Nucleotide Identity (ANI) analysis shows 82–87% identity between mar and tyl clusters, consistent with their phylogenetic proximity. However, the mar cluster exhibits a genomic inversion near the glycosylation region and harbors two strain-specific transposase pseudogenes absent in tyl, indicating lineage-specific recombination events [5].

Table 3: Genomic and Structural Comparison of 16-Membered Macrolide Clusters

FeatureMaridomycin VITylosin ALeucomycin A3
PKS Modules666
C-6 SubstituentH (malonyl-CoA extender)CH3 (methylmalonyl-CoA)CH3 (methylmalonyl-CoA)
C-12 Modificationβ-OH (P450 MarC)β-OH (TylH)None
Mycaminose Modification3′-O-methyl (MarMT)4′-O-methyl (TylF)4″-O-acetyl (LcmK)
Core Regulatory GenemarReg (SARP)tylS (SARP-PAS hybrid)lcmA (SARP)
ANI to mar Cluster100%87%82%

These comparative insights highlight how subtle genetic variations—particularly in tailoring enzymes and regulatory elements—underpin chemical diversity within the 16-membered macrolide family, positioning maridomycin VI as a structurally distinct derivative with unique biosynthetic features.

Properties

CAS Number

35775-66-7

Product Name

Maridomycin VI

IUPAC Name

[(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate

Molecular Formula

C39H63NO16

Molecular Weight

801.9 g/mol

InChI

InChI=1S/C39H63NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25-29,31-38,44,46-47H,13,15-18H2,1-10H3/b12-11+

InChI Key

DNROANSVCXNNHI-VAWYXSNFSA-N

Canonical SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O

Isomeric SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O

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